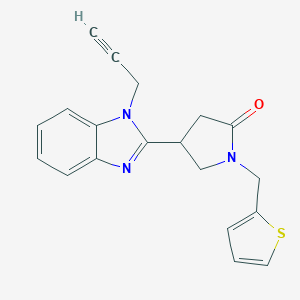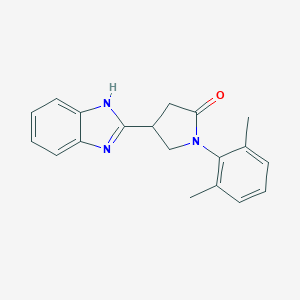
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one, also known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic applications. PBT2 is a metal protein attenuating compound that has been shown to be effective in treating various neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Mécanisme D'action
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one is a metal protein attenuating compound that works by targeting and chelating metal ions such as copper and zinc. These metal ions are known to play a role in the formation of amyloid-beta plaques in Alzheimer's disease and the aggregation of mutant huntingtin protein in Huntington's disease. By chelating these metal ions, this compound reduces the formation of these toxic aggregates and promotes their clearance.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models of neurodegenerative diseases. In addition to reducing amyloid-beta levels and improving cognitive function in Alzheimer's disease models, this compound has also been shown to reduce oxidative stress and inflammation, as well as improve synaptic function and promote neurogenesis. In Huntington's disease models, this compound has been shown to improve motor function, reduce neuronal loss, and promote the clearance of mutant huntingtin protein.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one is its specificity for metal ions such as copper and zinc, which makes it a promising therapeutic candidate for neurodegenerative diseases. However, there are also some limitations to using this compound in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life in the body, which may limit its effectiveness in long-term treatments.
Orientations Futures
There are several future directions for the research and development of 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one. One area of focus is improving the pharmacokinetic properties of the compound to increase its effectiveness in vivo. Another area of focus is exploring the potential of this compound for treating other neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers for monitoring its therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one involves the reaction of 2-thienylmethylamine with 4-(1-prop-2-ynyl)benzaldehyde to form the Schiff base, which is then reduced with sodium borohydride to yield the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. In preclinical studies, this compound has been shown to reduce amyloid-beta levels and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to improve motor function and reduce neuronal loss in animal models of Huntington's disease.
Propriétés
IUPAC Name |
4-(1-prop-2-ynylbenzimidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-2-9-22-17-8-4-3-7-16(17)20-19(22)14-11-18(23)21(12-14)13-15-6-5-10-24-15/h1,3-8,10,14H,9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOARDGUZLXGRQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368067.png)
![N-methyl-2-(3-methylphenoxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B368068.png)
![4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368073.png)
![3,4,5-trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368078.png)
![1-[(1-Benzoyl-3-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B368081.png)
![(3-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368084.png)
![2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B368089.png)
![(4-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B368090.png)
![1-{[1-(4-Methoxybenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B368092.png)

![{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368101.png)
![{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368102.png)
![(1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B368105.png)
![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)